molecular formula C16H20F2O3 B1326168 2',3'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone CAS No. 898786-79-3

2',3'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Cat. No.: B1326168
CAS No.: 898786-79-3
M. Wt: 298.32 g/mol
InChI Key: ZDBOKPZVNMMYEG-UHFFFAOYSA-N
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Description

2’,3’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is a synthetic organic compound with the molecular formula C16H20F2O3. It is characterized by the presence of two fluorine atoms and a dioxane ring, which contribute to its unique chemical properties .

Preparation Methods

The synthesis of 2’,3’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone typically involves multi-step organic reactionsIndustrial production methods often employ optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2’,3’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone undergoes various chemical reactions, including:

Scientific Research Applications

2’,3’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological macromolecules to understand its potential as a biochemical probe.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,3’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone involves its interaction with specific molecular targets. The fluorine atoms and dioxane ring play crucial roles in binding to enzymes or receptors, modulating their activity. This compound can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Compared to other similar compounds, 2’,3’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone stands out due to its unique combination of fluorine atoms and a dioxane ring. Similar compounds include:

  • 2’,3’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)acetophenone
  • 2’,3’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)propiophenone These compounds share structural similarities but differ in their specific functional groups and chemical properties.

Properties

IUPAC Name

1-(2,3-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2O3/c1-16(2)9-20-14(21-10-16)8-4-7-13(19)11-5-3-6-12(17)15(11)18/h3,5-6,14H,4,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBOKPZVNMMYEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=C(C(=CC=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645957
Record name 1-(2,3-Difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-79-3
Record name 1-(2,3-Difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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